2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one
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Overview
Description
2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one is a heterocyclic compound with a fused ring structure, combining an imidazole ring with a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 2-nitroaniline can undergo cyclization with glyoxal in the presence of a base to form the imidazoquinoline core. Subsequent reduction of the nitro group yields the amino derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other pharmacologically active agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylimidazo[4,5-f]quinoline
- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoline
Uniqueness
2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for diverse research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
2-amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-10-13-7-3-2-6-5(9(7)14-10)1-4-8(15)12-6/h1-4H,(H,12,15)(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHUWMGNJCNLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C3=C(C=C2)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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